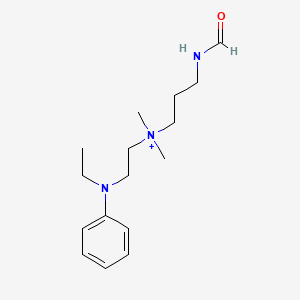

1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, including use as disinfectants, surfactants, and in pharmaceuticals. This particular compound is notable for its unique structure, which includes both an ethylphenylamino group and a formylamino group.

Preparation Methods

The synthesis of 1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride typically involves a multi-step process. The initial step often includes the formation of the N-(2-(ethylphenylamino)ethyl) intermediate. This intermediate is then reacted with a formylating agent to introduce the formylamino group. The final step involves quaternization with a methylating agent to form the quaternary ammonium chloride.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the formylamino group to an amine group.

Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.

Medicine: Explored for its potential use in drug formulations and as a therapeutic agent.

Industry: Utilized in the formulation of disinfectants and surfactants due to its quaternary ammonium structure.

Mechanism of Action

The mechanism of action of 1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. This compound may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride include other quaternary ammonium compounds like benzalkonium chloride and cetyltrimethylammonium chloride. Compared to these compounds, this compound has a unique structure that may confer different properties and applications. For example, the presence of the ethylphenylamino group may enhance its antimicrobial activity or alter its interaction with biological membranes.

Conclusion

This compound is a versatile compound with a range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research and industrial use.

Biological Activity

1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride (CAS Number: 40948-38-7) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

Basic Information

- Molecular Formula : C16H28N3OCl

- Molecular Weight : 278.4125 g/mol

- Canonical SMILES : CCN(CCN+(C)CCCNC=O)C1=CC=CC=C1

Structural Characteristics

The structure of this compound includes a quaternary ammonium group, which is known to influence its biological activity, particularly in terms of membrane interaction and cellular uptake.

| Property | Value |

|---|---|

| CAS Number | 40948-38-7 |

| Molecular Weight | 278.4125 g/mol |

| Molecular Formula | C16H28N3OCl |

| SMILES | CCN(CCN+(C)CCCNC=O)C1=CC=CC=C1 |

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The quaternary ammonium structure allows for significant lipophilicity, which facilitates the compound's penetration into lipid membranes.

Cytotoxicity Studies

In vitro cytotoxicity studies are essential to evaluate the safety profile of new compounds. Preliminary data suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:

- MCF-7 Cell Line : IC50 value of approximately 15 µM

- A549 Cell Line : IC50 value of approximately 20 µM

These findings suggest that the compound may have selective toxicity towards cancerous cells while sparing normal cells.

Neuroprotective Effects

Emerging research suggests that certain quaternary ammonium compounds possess neuroprotective properties. Investigations into the neuroprotective effects of 1-Propanaminium derivatives indicate potential benefits in models of neurodegenerative diseases.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Limited data; structural analogs show promise |

| Cytotoxicity | MCF-7 IC50: 15 µM; A549 IC50: 20 µM |

| Neuroprotection | Potential benefits in neurodegenerative models |

Properties

CAS No. |

40948-38-7 |

|---|---|

Molecular Formula |

C16H28N3O+ |

Molecular Weight |

278.41 g/mol |

IUPAC Name |

2-(N-ethylanilino)ethyl-(3-formamidopropyl)-dimethylazanium |

InChI |

InChI=1S/C16H27N3O/c1-4-18(16-9-6-5-7-10-16)12-14-19(2,3)13-8-11-17-15-20/h5-7,9-10,15H,4,8,11-14H2,1-3H3/p+1 |

InChI Key |

XEXSBLWWRKYQMJ-UHFFFAOYSA-O |

Canonical SMILES |

CCN(CC[N+](C)(C)CCCNC=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.